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Compound of Interest

Compound Name: Migalastat

Cat. No.: B1676587

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and
bioavailability of oral migalastat, an orally administered pharmacological chaperone for the
treatment of Fabry disease in patients with amenable GLA mutations. The information
presented is collated from a range of clinical studies and regulatory assessments, offering a
detailed resource for researchers, scientists, and professionals in drug development.

Executive Summary

Migalastat is rapidly absorbed following oral administration, with dose-proportional
pharmacokinetics observed across a wide range of doses. The absolute bioavailability is
approximately 75%. Co-administration with food significantly reduces the rate and extent of
absorption, necessitating administration in a fasted state. Migalastat is primarily cleared from
the body via renal excretion of the unchanged drug. Consequently, its exposure is significantly
increased in individuals with renal impairment. This guide summarizes the key pharmacokinetic
parameters, details the experimental protocols of pivotal studies, and provides visual
representations of experimental workflows and the drug's mechanism of action.

Pharmacokinetic Properties of Migalastat

Oral migalastat's pharmacokinetic profile has been characterized in healthy volunteers and in
patients with Fabry disease. The key parameters are summarized below.
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Absorption and Bioavailability

Migalastat is rapidly absorbed after oral administration, with the time to reach maximum
plasma concentration (Cmax) typically occurring within 3 hours in a fasted state[1][2]. The
pharmacokinetics are dose-proportional over a dose range of 75 mg to 1250 mg[1][3].

The absolute bioavailability of a single 123 mg oral dose of migalastat is approximately 75%[1]
[3]. Studies have shown that the capsule and solution formulations of migalastat are
bioequivalent when administered under fasted conditions[4].

Table 1: Single-Dose Pharmacokinetic Parameters of Migalastat in Healthy Fasted Volunteers

150 mg 450 mg 123 mg
Parameter 50 mg Dose[2]
Dose[2] Dose[2] Dose[1]
Data not Data not Data not -
Cmax (ng/mL) ) ) ] Not specified
available available available
Tmax (h) 3.0-35 3.0-35 3.0-35 3
AUCO0-00 Data not Data not Data not »
] ) ] Not specified
(ng-h/mL) available available available
t1/2 (h) 3.2-40 3.2-40 3.2-4.0 ~4
CL/F (L/h) ~13-15 ~13-15 ~13-15 12.5
Distribution

Migalastat exhibits extensive tissue distribution, with an apparent volume of distribution of
approximately 89 L[1]. In vitro studies have shown no detectable plasma protein binding of
migalastat[1][3].

Metabolism and Excretion

Migalastat is primarily eliminated from the body unchanged through renal excretion[3][5]. Up to
67% of an administered dose is excreted as unchanged drug in the urine[5]. Metabolism
represents a minor elimination pathway, with a small fraction of the dose undergoing
dehydrogenation and O-glucuronide conjugation[6]. In vitro studies have indicated that
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migalastat is not a substrate for P-glycoprotein and is unlikely to inhibit or induce cytochrome
P450 enzymes[1][7].

Effect of Food on Bioavailability

The presence of food has a clinically significant impact on the absorption of migalastat. Co-
administration with a high-fat meal has been shown to decrease the Cmax by approximately
40% and the area under the curve (AUC) by 37%[4]. Similarly, a high-fat or light meal taken up
to one hour before or after dosing can reduce Cmax and AUC by up to 40%][4]. This has led to
the recommendation that migalastat be taken on an empty stomach, with no food consumed
for at least 2 hours before and 2 hours after administration[1].

Table 2: Effect of Food on Migalastat Pharmacokinetics (100 mg and 150 mg doses)

o % Decrease in % Decrease in Delay in Tmax
Condition .
Cmax AUCO0-inf (approx.)
High-Fat Meal (100
40% 37% 1 hour

mg dose)[4]

High-Fat or Light Meal
(1 hour before or after  Up to 40% Up to 40% No apparent effect
150 mg dose)[4]

Pharmacokinetics in Special Populations
Renal Impairment

As migalastat is primarily cleared by the kidneys, renal impairment significantly affects its
pharmacokinetics. Increasing degrees of renal impairment lead to increased exposure (AUC)
and a longer elimination half-life (t1/2)[1][8].

Table 3: Effect of Renal Impairment on Migalastat Pharmacokinetics (Single 150 mg Dose)
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. Fold Increase in AUCO0-o
Renal Function t1/2 (h)[1]
(vs. Normal)[1]

Mild Impairment 1.2 7.7
Moderate Impairment 1.8 22.2
Severe Impairment 4.5 32.3

Due to the substantial increase in exposure, migalastat is not recommended for use in
patients with severe renal impairment[9]. A population pharmacokinetic analysis suggested that
no dose adjustments are necessary for patients with mild to moderate renal impairment[10].
For patients with end-stage renal disease (ESRD) on dialysis, studies have shown that
migalastat is effectively removed by hemodialysis, and a dose of 123 mg every other week
has been proposed for this population[11][12].

Hepatic Impairment

A dedicated study in patients with hepatic impairment has not been conducted. However, given
that metabolism is a minor route of elimination for migalastat, hepatic impairment is not
expected to have a clinically significant effect on its pharmacokinetics[1][6].

Other Populations

Population pharmacokinetic analyses have indicated that age, gender, and race do not have a
clinically relevant impact on the clearance of migalastat[1].

Drug-Drug Interactions

In vitro studies suggest a low potential for drug-drug interactions, as migalastat is not a
substrate for major transporters and does not significantly inhibit or induce major CYP
enzymes[1][7]. A clinical study investigating the interaction between migalastat and agalsidase
(enzyme replacement therapy) found that a single dose of migalastat increased the exposure
to agalsidase[13]. Co-administration is not intended[13].

Experimental Protocols
Study Design for Food Effect Evaluation

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6647464/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6647464/
https://www.benchchem.com/product/b1676587?utm_src=pdf-body
https://www.accessdata.fda.gov/apology_objects/abuse-detection-apology.html
https://pubmed.ncbi.nlm.nih.gov/36331497/
https://www.benchchem.com/product/b1676587?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11620666/
https://pubmed.ncbi.nlm.nih.gov/39636942/
https://www.benchchem.com/product/b1676587?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6647464/
https://www.tga.gov.au/sites/default/files/auspar-migalastat-180830-cer.pdf
https://www.benchchem.com/product/b1676587?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6647464/
https://www.benchchem.com/product/b1676587?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6647464/
https://ec.europa.eu/health/documents/community-register/2016/20160526134799/anx_134799_en.pdf
https://www.benchchem.com/product/b1676587?utm_src=pdf-body
https://www.benchchem.com/product/b1676587?utm_src=pdf-body
https://pdf.hres.ca/dpd_pm/00050404.PDF
https://pdf.hres.ca/dpd_pm/00050404.PDF
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

A representative study to evaluate the effect of food on migalastat pharmacokinetics was a
Phase 1, randomized, open-label, 5-period crossover study in healthy volunteers[14].

 Participants: Healthy male and female volunteers aged 18 to 65 years.

» Design: Each participant received a single 150 mg oral dose of migalastat HC| under five
different conditions with a washout period of at least 7 days between each dose.

e Treatment Arms:

[¢]

Fasting state (reference).

[¢]

With a 509 glucose drink.

[e]

One hour before a high-fat meal.

o

One hour before a light meal.

[¢]

One hour after a light meal.

o Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points
over 24 hours post-dose to determine plasma concentrations of migalastat.

o Bioanalytical Method: Plasma concentrations of migalastat were determined using a
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[11].

Click to download full resolution via product page
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Caption: Workflow of a food effect study on migalastat.

Study Design for Renal Impairment Evaluation

The impact of renal impairment on migalastat's pharmacokinetics was assessed in an open-
label, single-dose study[8].

Participants: Subjects were stratified into four groups based on their creatinine clearance
(CrCl): normal renal function, mild, moderate, and severe renal impairment.

» Design: All participants received a single oral dose of 150 mg migalastat HCI.

e Pharmacokinetic Sampling: Plasma and urine samples were collected over a specified
period to determine migalastat concentrations.

o Pharmacokinetic Parameters: Key parameters such as AUC, Cmax, t1/2, and renal
clearance were calculated and compared across the different renal function groups.

Mechanism of Action

Migalastat is a pharmacological chaperone that selectively and reversibly binds to the active
site of specific mutant forms of the a-galactosidase A (a-Gal A) enzyme[1][15]. This binding
stabilizes the misfolded enzyme in the endoplasmic reticulum, facilitating its proper trafficking to
the lysosome. Once in the acidic environment of the lysosome, migalastat dissociates,
allowing the now correctly folded a-Gal A to catabolize its substrate, globotriaosylceramide (GL-
3)[L][11].
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Caption: Mechanism of action of migalastat as a pharmacological chaperone.

Conclusion

The pharmacokinetic and bioavailability profile of oral migalastat is well-characterized. Its rapid
absorption, dose-proportionality, and primary renal elimination are key features. The significant
food effect necessitates administration in a fasted state to ensure optimal exposure. The
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influence of renal function on drug clearance is a critical consideration in its clinical use. The
data summarized in this guide provide a robust foundation for further research and clinical
application of migalastat in the treatment of Fabry disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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